6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethylquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydrazino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrazine derivatives, and other functionalized compounds .
Scientific Research Applications
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is used in several scientific research applications:
Mechanism of Action
The mechanism of action for 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: Similar in structure but lacks the chloro and ethyl groups.
6-Chloroquinoline: Lacks the hydrazino and ethyl groups, making it less reactive in certain biochemical assays.
3-Ethylquinoline: Lacks the chloro and hydrazino groups, affecting its chemical reactivity and biological activity.
Uniqueness
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups, which confer specific reactivity and biological activity. This makes it a valuable compound in various research applications .
Biological Activity
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1170632-07-1) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3⋅HCl, with a molecular weight of 258.15 g/mol. The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with a chloro group at the 6-position and an ethyl hydrazine substituent at the 2-position. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer activities. Preliminary studies suggest that it may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. For instance, hydrazine derivatives, including those similar to this compound, have demonstrated cytotoxic effects against human cancer cell lines in vitro .
The precise mechanism of action for this compound is still under investigation. However, its structural similarities to other quinoline derivatives suggest potential interactions with DNA or inhibition of key enzymes involved in cellular processes such as topoisomerase II activity, which is crucial for DNA replication and repair .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial efficacy against various bacterial strains.
- Method: Disk diffusion method was employed to assess the inhibitory effects.
- Results: The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial activity.
- Cytotoxicity Assay
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Quinoline structure with chlorine at the 6-position | Antimicrobial, anticancer |
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride | Bromine instead of chlorine at the 7-position | Anticancer |
7-Chloro-2-hydrazino-3-phenyquinoline hydrochloride | Phenyl group at the 3-position | Enzyme inhibition |
Properties
Molecular Formula |
C11H13Cl2N3 |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(6-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChI Key |
FOKJYLLFSGADHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Cl)NN.Cl |
Origin of Product |
United States |
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